5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Overview
Description
“5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine” is a chemical compound with the molecular formula C19H13BrN2O5S . It’s available from several suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazepine ring, a sulfonyl group, a nitro group, and a bromophenyl group .Scientific Research Applications
Synthesis and Characterization
A study by Apostol et al. (2022) focused on the synthesis and characterization of novel compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which is structurally related to 5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine. These compounds were characterized using various spectroscopic techniques and tested for antimicrobial action, antioxidant activity, and toxicity. The promising potential of these compounds suggests their utility in developing novel antimicrobial agents, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
Antimicrobial and Analgesic Activities
Another research conducted by Bărbuceanu et al. (2020) reported the synthesis of new oxazol-5(4H)-ones derivatives containing a diarylsulfone moiety, which is similar to the core structure of this compound. These compounds demonstrated significant analgesic activity and low toxicity, highlighting their potential as therapeutic agents with analgesic properties. The study also conducted a histopathological assessment, confirming the low toxicity of the new compounds (Bărbuceanu et al., 2020).
Chemical Synthesis Techniques
Research by Yar et al. (2009) explored the use of bromoethylsulfonium salt as an effective annulation agent for synthesizing 1,4-heterocyclic compounds, including benzoxazepines, which are structurally related to this compound. This study provides valuable insights into chemical synthesis techniques that could be applied to the synthesis and functionalization of benzoxazepine derivatives, offering potential applications in medicinal chemistry and drug development (Yar et al., 2009).
Potential Therapeutic Applications
A study by Kumar et al. (2016) on the synthesis and anti-inflammatory activity of novel 1,5-benzodiazepine derivatives, which share structural similarities with this compound, demonstrated significant anti-inflammatory activity. This research suggests the potential therapeutic applications of benzodiazepine derivatives in treating inflammatory conditions, providing a basis for further exploration of similar compounds for medical use (Kumar et al., 2016).
Mechanism of Action
Target of Action
It’s known that benzoxazepine derivatives often interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. One key interaction is the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This process involves the electrophile forming a bond with the benzene ring, which is then followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound likely affects several biochemical pathways. The Suzuki–Miyaura (SM) cross-coupling reaction is one such pathway that could be involved . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The formation of a substituted benzene ring could potentially alter the function of target molecules, leading to changes in cellular processes .
Properties
IUPAC Name |
5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5S/c20-14-5-8-16(9-6-14)28(25,26)21-12-13-11-15(22(23)24)7-10-18(13)27-19-4-2-1-3-17(19)21/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKFKAUYKDWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143327 | |
Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866157-19-9 | |
Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866157-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-[(4-Bromophenyl)sulfonyl]-10,11-dihydro-2-nitrodibenz[b,f][1,4]oxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.